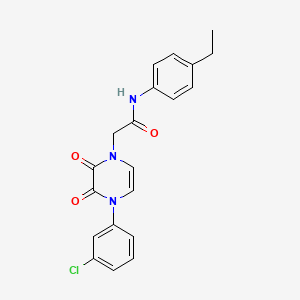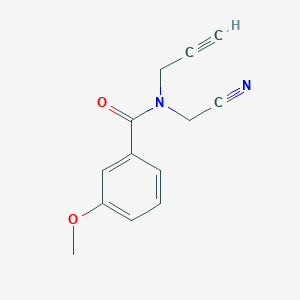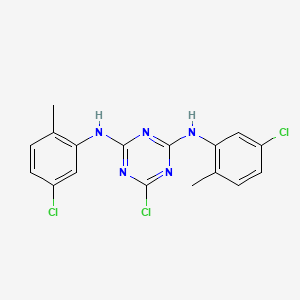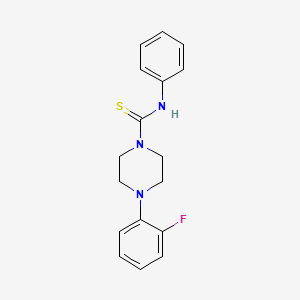![molecular formula C29H32N6O2S B2755111 (4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 441720-75-8](/img/structure/B2755111.png)
(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition and Anticancer Activity
Research has demonstrated the potential of phenylpiperazine derivatives in inhibiting tubulin polymerization, a critical process in cell division. For example, derivatives of tricyclic heterocycles, closely related to the specified compound, have shown significant antiproliferative properties against a wide range of cancer cell lines due to their ability to inhibit tubulin polymerization. These compounds have also been observed to induce G2/M phase cell cycle arrest in tumor cells, suggesting their potential as novel anticancer agents. The inhibition mechanism is believed to be associated with binding efficiently to β-tubulin at the colchicine binding site, as supported by molecular docking studies (Prinz et al., 2017).
Antibacterial Activity
Another area of application involves the synthesis of novel derivatives for antibacterial purposes. Certain compounds within this chemical class have been evaluated for their effectiveness against human pathogenic bacteria, such as Escherichia coli and Klebsiella pneumoniae. Studies indicate that some derivatives, particularly those with specific substitutions on the piperazine ring, possess significant inhibitory effects on bacterial growth. This highlights the potential for developing new antibacterial agents from these compounds (Nagaraj et al., 2018).
Antimicrobial Activity
Further research has expanded into the synthesis of new pyridine derivatives, including those with modifications similar to the specified compound, to explore their antimicrobial activities. These studies have led to the discovery of compounds with variable and modest activity against both bacteria and fungi, suggesting a potential pathway for the development of new antimicrobial agents. The structural modifications in these compounds could play a crucial role in enhancing their antimicrobial efficacy (Patel et al., 2011).
Neurological Disease Research
Compounds structurally related to the one have also been synthesized for potential use in imaging studies related to neurological diseases such as Parkinson's disease. The synthesis and evaluation of these compounds, including their potential as positron emission tomography (PET) imaging agents, underscore the importance of the chemical scaffold in neurological research. Such studies contribute to our understanding of disease mechanisms and aid in the development of diagnostic tools (Wang et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Biochemical Pathways
The alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds among structurally similar compounds .
Result of Action
It is known that activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Eigenschaften
IUPAC Name |
[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O2S/c1-21-25-27(34-16-12-33(13-17-34)23-8-10-24(37-2)11-9-23)30-20-31-28(25)38-26(21)29(36)35-18-14-32(15-19-35)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOSIPTLBLVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2755038.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2755040.png)
![2-{1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2755041.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2755050.png)
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
